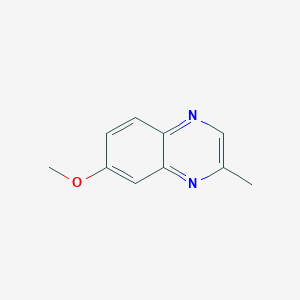

7-Methoxy-2-methylquinoxaline

Description

Structure

3D Structure

Properties

CAS No. |

146294-18-0 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

7-methoxy-2-methylquinoxaline |

InChI |

InChI=1S/C10H10N2O/c1-7-6-11-9-4-3-8(13-2)5-10(9)12-7/h3-6H,1-2H3 |

InChI Key |

SEDNDIKCVGDVQR-UHFFFAOYSA-N |

SMILES |

CC1=CN=C2C=CC(=CC2=N1)OC |

Canonical SMILES |

CC1=CN=C2C=CC(=CC2=N1)OC |

Synonyms |

Quinoxaline, 7-methoxy-2-methyl- |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Methoxy 2 Methylquinoxaline

Direct One-Pot Annulation Reactions for 7-Methoxy-2-methylquinoxaline Synthesis

One-pot reactions, which combine multiple synthetic steps into a single operation, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. Recent advancements have led to the development of direct one-pot annulation strategies for the synthesis of quinoxalines, including this compound.

Stannous Chloride and Indium Powder Catalysis in Quinoxaline (B1680401) Formation

The use of stannous chloride (SnCl₂) and elemental indium powder has been demonstrated as an effective approach for the one-pot synthesis of 2-methylquinoxalines from ortho-nitro-N-propargylaniline precursors. rsc.orgresearchgate.net This method involves the reductive cyclization of the starting material under acidic conditions.

In a typical procedure, the reaction is carried out in the presence of a stoichiometric amount of the reducing agent. rsc.orgnih.gov For the synthesis of various 2-methylquinoxalines, optimal yields were achieved using 5.5 equivalents of SnCl₂·2H₂O. rsc.orgresearchgate.net Alternatively, employing 3 equivalents of indium powder in conjunction with hydrochloric acid produced comparable results. rsc.orgresearchgate.net These one-pot syntheses can yield the desired quinoxaline derivatives in good yields, typically ranging from 71% to 82%, with reaction times varying from two to twenty hours. rsc.orgresearchgate.net This substituent-dependent synthesis provides a versatile route to either pyrazines or quinolin-8-amines. rsc.orgresearchgate.net

Table 1: Comparison of Catalytic Systems for One-Pot Quinoxaline Synthesis

| Catalyst System | Equivalents Used | Reaction Time | Yield Range |

| SnCl₂·2H₂O | 5.5 | 2 - 20 hours | 71 - 82% |

| Indium Powder / HCl | 3 | 2 - 20 hours | 71 - 82% |

This data is compiled from studies on the synthesis of various 2-methylquinoxaline (B147225) derivatives. rsc.orgresearchgate.net

Aerobic Annulation Reactions under Acidic Conditions

Aerobic annulation reactions represent a green and efficient strategy for the construction of quinoxaline rings. These reactions utilize oxygen from the air as the oxidant, often under acidic conditions, and can be catalyzed by main group metal Lewis acids such as tin(II) and indium(III) chlorides. rsc.orgrsc.orgscispace.com This methodology has been successfully applied to the intramolecular cyclization of mono-propargylated aromatic ortho-diamines. researchgate.netrsc.orgscispace.com

The process can be performed in a catalytic fashion, representing a significant advancement in main group metal-catalyzed 6-exo-dig hydroaminations and 6-endo-dig hydroarylations with alkynyl-anilines. scispace.com These aerobic annulation reactions can also be integrated into a one-pot synthesis starting from ortho-nitro N-propargyl anilines, using stoichiometric amounts of SnCl₂·2H₂O or indium powder. rsc.orgnih.govscispace.com The synthesis of this compound has been specifically achieved by treating the corresponding N-alkynyl-ortho-nitro-anilide with 3 M hydrochloric acid solution at 90 °C under a nitrogen atmosphere for 7 hours, followed by the one-pot reaction conditions. rsc.org

Precursor Design and Cyclization Strategies for this compound

The rational design of precursors is fundamental to the successful synthesis of complex heterocyclic compounds. For this compound, specific precursor architectures and subsequent cyclization strategies have been developed to ensure high efficiency and selectivity.

N-Alkynyl-ortho-nitro-anilide Derivatives as Key Intermediates

N-alkynyl-ortho-nitro-anilide derivatives are crucial intermediates in several synthetic routes leading to this compound. rsc.orgresearchgate.netrsc.org These precursors are typically prepared through the alkynylation of the corresponding ortho-nitro anilines. rsc.org A general procedure involves treating the 2-nitroaniline (B44862) compound with sodium hydride in acetonitrile (B52724) at 0 °C, followed by the addition of a 1-bromoalk-2-yne. rsc.org

The subsequent transformation of these intermediates into the quinoxaline core is a key step. For instance, the synthesis of this compound specifically involves an N-alkynyl-ortho-nitro-anilide which is then subjected to cyclization conditions. rsc.org This approach highlights the importance of the ortho-nitro-N-propargylaniline framework in facilitating the desired annulation reaction. rsc.orgresearchgate.net

Selective Reduction Approaches for Diamine Precursors

The in situ formation of an ortho-diamine is a critical step in many quinoxaline syntheses. One method to achieve this is through the selective reduction of an ortho-nitroaniline precursor. Dithionite has been identified as a suitable reducing agent for this purpose, converting ortho-nitro compounds into the corresponding ortho-diamines, which are then primed for catalytic annulation. researchgate.net This selective reduction is integral to the one-pot syntheses that start from ortho-nitro N-propargyl anilines, where the reduction of the nitro group precedes the cyclization to form the quinoxaline ring. rsc.orgnih.gov

Catalytic Systems in Quinoxaline Ring Construction Relevant to this compound Analogs

A variety of catalytic systems have been explored for the synthesis of quinoxaline rings, many of which are applicable to the synthesis of analogs of this compound. These systems often focus on the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds or their equivalents.

Recent research has highlighted the use of cesium hydroxide (B78521) as an efficient catalyst for the aerobic annulation of o-phenylenediamines and α-hydroxy ketones at room temperature. sioc-journal.cn This transition-metal-free method is advantageous as it uses air as the oxidant and produces water as the only byproduct, offering a green and practical approach. sioc-journal.cn Other notable catalytic systems include the use of sulfated polyborate under solvent-free conditions, which acts as a recyclable and environmentally benign catalyst with both Lewis and Brønsted acidity. ias.ac.in

Furthermore, various metal-catalyzed systems have been developed. For example, palladium acetate (B1210297) (Pd(OAc)₂) and ruthenium-based catalysts have been shown to be effective in the aerobic oxidation of alpha-hydroxy ketones followed by in-situ trapping with aromatic 1,2-diamines to form quinoxalines. researchgate.net These diverse catalytic approaches provide a broad toolkit for the synthesis of a wide range of quinoxaline derivatives.

Cyclocondensation of Aromatic Diamines with Dicarbonyl Compounds

The most fundamental and widely utilized method for synthesizing the quinoxaline scaffold is the cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govmdpi.com This reaction, first reported in 1884, remains a cornerstone of quinoxaline synthesis. mdpi.comencyclopedia.pub For the specific synthesis of this compound, the required precursors are 4-methoxy-1,2-phenylenediamine and methylglyoxal (B44143) (a 2-oxopropionaldehyde). sapub.orgmdpi.comresearchgate.net

The reaction proceeds through the initial formation of a mono-imine intermediate, followed by a second addition-elimination cycle to form the stable pyrazine (B50134) ring fused to the benzene (B151609) ring. researchgate.net While the reaction can occur without a catalyst, various catalysts are often employed to improve reaction rates and yields, especially under milder conditions. sapub.org Catalysts such as iodine, copper sulfate, and various solid acids have proven effective. nih.govsemanticscholar.orgresearchgate.net The choice of solvent, temperature, and catalyst can be optimized to achieve high yields of the desired product.

Table 1: Selected Catalytic Systems for Quinoxaline Synthesis via Cyclocondensation This table represents general findings for quinoxaline synthesis, applicable to this compound.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Iodine (I₂) (0.25 mmol) | o-phenylenediamine (B120857) (1 mmol), hydroxyl ketone (1 mmol) | DMSO (2 mL) | Room Temp, 12 h | 80-90 | encyclopedia.pubresearchgate.net |

| CuSO₄·5H₂O | o-phenylenediamine, 1,2-diketones | Water | Room Temp | High | researchgate.net |

| Zinc triflate (Zn(OTf)₂) (0.2 mmol) | o-phenylenediamine (1.1 mmol), α-diketones (1 mmol) | Acetonitrile (5 mL) | Room Temp | up to 90 | mdpi.comencyclopedia.pub |

| o-Iodoxybenzoic acid (IBX) (1 mol%) | o-phenylenediamine (1 mmol), 1,2-dicarbonyl (1 mmol) | Acetic Acid (2 mL) | Room Temp | High | semanticscholar.org |

| None (Glycerol/Water) | o-phenylenediamine (1 mmol), dicarbonyl (1 mmol) | Glycerol (B35011) (5 mL), Water (2 mL) | 90 °C, 4-6 min | 85-91 | mdpi.comencyclopedia.pub |

The presence of an electron-donating group like the methoxy (B1213986) group on the phenylenediamine ring generally favors the reaction. rsc.org

Iridium Complex Catalysis from Glycerol and Phenylenediamines

In the quest for greener and more sustainable synthetic routes, glycerol has emerged as an attractive C3 building block. researchgate.net It is a non-toxic, readily available, and inexpensive byproduct of biodiesel production. researchgate.netmdpi.com An efficient catalytic system utilizing iridium complexes bearing N-heterocyclic carbene (NHC) ligands has been developed for the synthesis of 2-methylquinoxaline derivatives from glycerol and 1,2-phenylenediamines. researchgate.netmdpi.commdpi.com

Researchers have optimized the reaction by screening various iridium-NHC catalysts, bases, and solvents. researchgate.netresearchgate.net The use of 2,2,2-trifluoroethanol (B45653) as a solvent has been shown to be particularly effective, likely because its moderately acidic proton facilitates the dehydration steps of the mechanism. researchgate.net

Table 2: Optimization of Iridium-Catalyzed Synthesis of 2-Methylquinoxaline This table is based on the model reaction of 1,2-phenylenediamine and glycerol, the principles of which apply to the synthesis of this compound.

| Catalyst (1.0 mol%) | Base (0.50 mmol) | Solvent | Conditions | Yield of 2-methylquinoxaline (%) | Reference |

| [IrCl(cod)]₂/IPr | K₂CO₃ | 2,2,2-Trifluoroethanol | Reflux, 20 h | 77 | researchgate.netresearchgate.net |

| [IrCl(cod)]₂/IMes | K₂CO₃ | 2,2,2-Trifluoroethanol | Reflux, 20 h | 66 | researchgate.netresearchgate.net |

| [Ir(cod)(IPr)(Im)]Cl | K₂CO₃ | 2,2,2-Trifluoroethanol | Reflux, 20 h | 69 | researchgate.netresearchgate.net |

| [IrCl(cod)]₂/IPr | Cs₂CO₃ | 2,2,2-Trifluoroethanol | Reflux, 20 h | 75 | researchgate.net |

| [IrCl(cod)]₂/IPr | K₂CO₃ | Toluene | Reflux, 20 h | 12 | researchgate.net |

This catalytic system represents a significant advancement, transforming a biorenewable feedstock into a valuable heterocyclic compound. dntb.gov.ua

Nanoparticle-Catalyzed Green Protocols

The use of heterogeneous nanocatalysts in organic synthesis has gained significant traction due to advantages such as high catalytic activity, mild reaction conditions, and ease of catalyst recovery and reusability. researchgate.netrsc.org Various nanoparticle systems have been successfully employed for the synthesis of quinoxalines through the condensation of 1,2-diamines and 1,2-dicarbonyls, offering green and efficient alternatives to traditional methods. rsc.orgresearchgate.net

These protocols address many drawbacks of homogeneous catalysts, such as the need for harsh conditions, extended reaction times, and the presence of metal residues in the final product. researchgate.net

Key Nanoparticle Catalysts for Quinoxaline Synthesis:

Silica Nanoparticles (SiO₂ NPs): These have been used as highly efficient, inexpensive, and reusable catalysts for quinoxaline synthesis under solvent-free conditions at room temperature, affording products in high yields with short reaction times. rsc.orgrsc.orgnih.gov

Magnetic Nanoparticles (e.g., Fe₃O₄): Functionalized magnetic nanoparticles offer excellent catalytic activity and can be easily separated from the reaction mixture using an external magnet, facilitating simple work-up and catalyst recycling. rsc.org

Cobalt (Co) and Tin (SnO₂) Nanoparticles: Supported cobalt nanoparticles and SnO₂ nanoparticles have also been demonstrated as effective and recyclable catalysts for quinoxaline synthesis in environmentally benign solvents like water, often at room temperature. rsc.orgiau.ir

Calcium Iodate (Ca(IO₃)₂) Nanoparticles: These have been fabricated and used as a novel, eco-friendly, and recyclable catalyst for the green synthesis of quinoxalines in ethanol (B145695) at ambient temperature, resulting in good to excellent yields. scilit.com

Table 3: Nanoparticle-Catalyzed Synthesis of Quinoxalines Illustrative examples of green protocols applicable to this compound synthesis.

| Nanocatalyst | Solvent | Conditions | Reaction Time | Yield (%) | Reference |

| Silica NPs | Solvent-free | Room Temp | Short | High | rsc.orgnih.gov |

| SnO₂ NPs (1 mol%) | Water | Room Temp | 5-10 min | 85-88 | iau.ir |

| Fe₃O₄@SiO₂/Schiff base/Co(II) | Ethanol | Room Temp | - | >95 | rsc.org |

| Ca(IO₃)₂ | Ethanol | Room Temp | Short | Good to Excellent | scilit.com |

These nanoparticle-based methods represent a significant step forward in sustainable chemical synthesis, combining high efficiency with environmental responsibility. researchgate.net

Optimized Reaction Conditions and Novel Approaches

Beyond the development of new catalysts, significant research has focused on optimizing reaction conditions and exploring novel energy sources to enhance the efficiency, selectivity, and environmental profile of quinoxaline synthesis.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govudayton.edu This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. udayton.edumdpi.com For the synthesis of quinoxaline derivatives, microwave irradiation has been successfully applied, frequently in solvent-free or green solvent systems. sapub.orgnih.gov

The condensation of 4-methoxy-1,2-phenylenediamine with methylglyoxal can be significantly expedited using microwave heating. Reactions that might take hours under conventional reflux can often be completed in a matter of minutes. nih.govudayton.edu This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

In some cases, microwave-assisted synthesis can be performed without any solvent or catalyst, further enhancing its green credentials by simplifying product isolation and reducing chemical waste. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis General comparison illustrating the advantages of microwave irradiation for quinoxaline synthesis.

| Synthesis Method | Conditions | Reaction Time | Yield | Reference |

| Conventional | Reflux in Acetonitrile | ~10 hours | 30% | researchgate.net |

| Microwave-Assisted | Solvent-free, Catalyst-free | 5 minutes | Good | nih.govudayton.edu |

| Conventional | Reflux in Ethanol | Several hours | Moderate to Good | sapub.org |

| Microwave-Assisted | Ethanol | A few minutes | High | sapub.org |

The application of microwave technology represents a practical and efficient approach to synthesizing libraries of quinoxaline derivatives, including this compound, for various applications. udayton.edu

Exploration of Catalyst-Free Methodologies

While catalysts can significantly enhance reaction rates, their use can sometimes introduce issues such as cost, toxicity, and contamination of the final product. Consequently, the development of catalyst-free synthetic methods is a highly desirable goal in organic chemistry. nih.gov

For the synthesis of quinoxalines, several catalyst-free approaches have been reported. The direct condensation of 1,2-diamines and 1,2-dicarbonyl compounds can proceed efficiently without a catalyst under reflux in a suitable solvent like ethanol. d-nb.info The inherent reactivity of the starting materials is often sufficient to drive the reaction to completion, albeit sometimes requiring longer reaction times or higher temperatures than catalyzed versions.

Furthermore, as mentioned previously, microwave-assisted synthesis can often be performed under solvent-free and catalyst-free conditions. nih.gov The high energy input from the microwave irradiation is sufficient to overcome the activation energy barrier for the cyclocondensation reaction. These methods are atom-economic and environmentally benign, offering a straightforward route to pure quinoxaline products without the need for catalyst removal. nih.gov

Mechanistic Investigations of 7 Methoxy 2 Methylquinoxaline Formation

Reaction Pathway Elucidation using Isotopic Labeling and Spectroscopic Analysis

While specific isotopic labeling studies for 7-Methoxy-2-methylquinoxaline are not extensively documented in publicly available literature, the general mechanism for quinoxaline (B1680401) formation is well-established. This mechanism, which can be extrapolated to this compound, involves a sequence of condensation and cyclization-dehydration steps.

The synthesis of this compound typically proceeds through the reaction of 4-methoxy-1,2-phenylenediamine with pyruvaldehyde (methylglyoxal). Isotopic labeling, a powerful tool for elucidating reaction mechanisms, could be employed to trace the atomic rearrangements during this transformation. For instance, using ¹⁸O-labeled water would help confirm the origin of the oxygen atom in the eliminated water molecule during the final dehydration step. Similarly, labeling the carbonyl carbons of pyruvaldehyde with ¹³C would allow for the tracking of these carbons in the final quinoxaline ring system via NMR spectroscopy.

Spectroscopic techniques such as in-situ FT-IR and NMR spectroscopy are invaluable for monitoring the progress of the reaction and identifying transient intermediates. For the formation of this compound, one would expect to observe the disappearance of the characteristic C=O stretching frequencies of pyruvaldehyde and the N-H stretching frequencies of the diamine, with the concurrent appearance of C=N stretching frequencies of the intermediate dihydropyrazine and, ultimately, the aromatic C=C and C=N vibrations of the final quinoxaline product.

Hypothetical Isotopic Labeling Study Data:

| Labeled Reactant | Isotope | Expected Labeled Position in Product | Analytical Technique | Purpose |

| 4-methoxy-1,2-phenylenediamine | ¹⁵N | Nitrogen atoms in the quinoxaline ring | Mass Spectrometry, ¹⁵N NMR | To confirm the incorporation of the diamine into the heterocyclic ring. |

| Pyruvaldehyde | ¹³C (on both carbonyls) | C2 and C3 of the quinoxaline ring | ¹³C NMR | To trace the carbon backbone of the dicarbonyl precursor. |

| H₂O (solvent) | ¹⁸O | Not incorporated into the final product | Mass Spectrometry of the reaction mixture | To verify that the oxygen eliminated as water originates from the dicarbonyl compound. |

Identification and Characterization of Catalytic Intermediates

The condensation reaction to form quinoxalines can be catalyzed by acids or bases, or can proceed under neutral conditions, often with heating. The catalytic cycle generally involves the activation of the carbonyl group of the 1,2-dicarbonyl compound.

In an acid-catalyzed mechanism, protonation of one of the carbonyl groups of pyruvaldehyde increases its electrophilicity, facilitating the nucleophilic attack by one of the amino groups of 4-methoxy-1,2-phenylenediamine. This is followed by a series of proton transfer and dehydration steps. The key intermediates in this pathway include a hemiaminal, an imine (Schiff base), and a dihydropyrazine derivative, which finally aromatizes to the stable quinoxaline ring.

Proposed Catalytic Cycle Intermediates:

| Intermediate | Structure | Spectroscopic Signature (Hypothetical) |

| Protonated Pyruvaldehyde | A protonated form of pyruvaldehyde | Shift in C=O stretching frequency in IR; downfield shift of carbonyl carbon in ¹³C NMR. |

| Hemiaminal | Intermediate formed from the addition of one amino group to a carbonyl group | Appearance of O-H and N-H stretching frequencies in IR; characteristic signals in ¹H and ¹³C NMR. |

| Iminium Ion/Imine | Formed after dehydration of the hemiaminal | Appearance of a C=N stretching frequency in IR; characteristic imine carbon signal in ¹³C NMR. |

| Dihydropyrazine Derivative | Cyclized intermediate before aromatization | Aliphatic C-H signals in ¹H NMR; loss of aromaticity signals. |

These intermediates are often transient and difficult to isolate. Their existence is typically inferred from trapping experiments or computational studies, in addition to in-situ spectroscopic monitoring.

Studies on Regioselectivity and Stereoselectivity in Annulation Reactions

Regioselectivity becomes a critical consideration when unsymmetrical 1,2-dicarbonyl compounds and substituted o-phenylenediamines are used. In the synthesis of this compound from 4-methoxy-1,2-phenylenediamine and pyruvaldehyde, two regioisomers could potentially form: this compound and 6-methoxy-2-methylquinoxaline.

The regiochemical outcome is governed by the relative reactivity of the two amino groups of the diamine and the two carbonyl groups of the dicarbonyl compound. The methoxy (B1213986) group on the phenylenediamine is an electron-donating group, which can influence the nucleophilicity of the adjacent amino groups. The amino group para to the methoxy group is generally more nucleophilic than the one meta to it due to resonance effects. Conversely, in pyruvaldehyde, the aldehyde carbonyl is more electrophilic than the ketone carbonyl.

The initial nucleophilic attack is therefore expected to occur from the more nucleophilic amino group of the diamine onto the more electrophilic carbonyl group of the dicarbonyl. This kinetic control generally favors the formation of one regioisomer over the other.

Factors Influencing Regioselectivity:

| Factor | Influence on the Reaction | Expected Outcome for this compound |

| Electronic Effects | The electron-donating methoxy group enhances the nucleophilicity of the para amino group. The aldehyde carbonyl of pyruvaldehyde is more electrophilic. | The initial attack of the more nucleophilic amino group on the more electrophilic carbonyl leads to the preferential formation of this compound. |

| Steric Hindrance | Steric bulk around the reacting centers can influence the approach of the nucleophile. | In this specific case, steric effects are likely minimal and secondary to electronic effects. |

| Reaction Conditions | The choice of catalyst and solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the isomeric ratio. | Acidic conditions that favor the protonation of the more basic amino group could alter the regiochemical outcome. |

Stereoselectivity is not a factor in the formation of the aromatic this compound ring itself. However, if chiral precursors were used or if substituents on the quinoxaline ring created stereocenters, then the stereochemical course of the reaction would need to be considered.

Chemical Transformations and Derivatization of 7 Methoxy 2 Methylquinoxaline

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core

The quinoxaline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic generally makes electrophilic aromatic substitution (SEAr) reactions more challenging compared to benzene (B151609). wikipedia.org However, the reactivity and regioselectivity of these substitutions on the 7-Methoxy-2-methylquinoxaline molecule are significantly influenced by the substituents on the benzo portion of the ring.

The methoxy (B1213986) group (-OCH₃) at the C7 position is a potent activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which donates electron density to the aromatic ring. The methyl group (-CH₃) at the C2 position is a weakly activating group. For electrophilic attack on the benzene ring portion, the directing influence of the methoxy group is paramount. It strongly activates the positions ortho (C6 and C8) and para (C5) to itself.

Considering the positions relative to the methoxy group:

C6: Ortho to the methoxy group and meta to the ring junction nitrogen.

C8: Ortho to the methoxy group and adjacent to a ring nitrogen.

C5: Para to the methoxy group.

The combination of the electron-donating methoxy group and the deactivating nature of the pyrazine (B50134) ring leads to a complex reactivity profile. The most likely positions for electrophilic attack are C6 and C8, as they are most activated by the powerful methoxy substituent. Steric hindrance from the adjacent ring nitrogen might slightly disfavor the C8 position in some cases.

Nitration and halogenation are fundamental electrophilic aromatic substitution reactions used to introduce nitro (-NO₂) and halogen (-X) groups, respectively, onto an aromatic ring. masterorganicchemistry.com For this compound, the regiochemical outcome of these reactions is dictated by the activating effect of the C7-methoxy group.

Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org The electron-donating methoxy group directs the incoming nitro group primarily to the C6 and C8 positions. The reaction conditions must be carefully controlled to prevent oxidation or degradation of the quinoxaline core. The formation of 7-Methoxy-2-methyl-8-nitroquinoxaline has been reported in chemical databases. nih.gov

Halogenation: Aromatic halogenation involves the reaction of the aromatic compound with halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). libretexts.org The catalyst polarizes the halogen molecule, generating a potent electrophile. Similar to nitration, halogenation is expected to occur at the positions most activated by the methoxy group, yielding 6-halo and 8-halo derivatives.

| Reaction | Reagents | Predicted Major Product(s) | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 7-Methoxy-2-methyl-6-nitroquinoxaline and 7-Methoxy-2-methyl-8-nitroquinoxaline | C6 and C8 |

| Bromination | Br₂ / FeBr₃ | 6-Bromo-7-methoxy-2-methylquinoxaline and 8-Bromo-7-methoxy-2-methylquinoxaline | C6 and C8 |

| Chlorination | Cl₂ / FeCl₃ | 6-Chloro-7-methoxy-2-methylquinoxaline and 8-Chloro-7-methoxy-2-methylquinoxaline | C6 and C8 |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the quinoxaline core is generally more facile than electrophilic substitution, particularly at positions activated by the electron-withdrawing nitrogen atoms (C2 and C3). However, in this compound, these positions are already substituted. Nucleophilic attack can occur on the benzene part of the molecule if a good leaving group, such as a halogen, is present. For instance, if a 6-halo-7-methoxy-2-methylquinoxaline derivative is synthesized, the halogen can be displaced by various nucleophiles.

Common nucleophilic substitution reactions on activated halo-quinoxalines include:

Amination: Displacement of a halide by ammonia, primary, or secondary amines to yield amino-quinoxaline derivatives. mdpi.com

Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides to introduce new ether or hydroxyl groups.

Thiolation: Substitution with thiolates to form thioether derivatives.

Furthermore, while less common, the methoxy group itself could potentially be displaced by extremely strong nucleophiles under harsh reaction conditions, although this is not a typical pathway. ntu.edu.sg

Redox Chemistry of the Quinoxaline Ring System

The nitrogen atoms in the quinoxaline ring can readily participate in redox reactions. They can be oxidized to form N-oxides or reduced to yield hydrogenated derivatives.

The lone pairs of electrons on the nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. This transformation significantly alters the electronic properties of the molecule, as the N-oxide group can act as both an electron-donating and electron-withdrawing group depending on the resonance structure. thieme-connect.de The oxidation of quinoxalines can lead to the formation of a mono-N-oxide (at N1 or N4) or a di-N-oxide (quinoxaline 1,4-dioxide). nih.gov

Common oxidizing agents used for the N-oxidation of nitrogen heterocycles include:

Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation. nih.govresearchgate.net

Hydrogen peroxide: H₂O₂ can also be used, often in the presence of a catalyst like methyltrioxorhenium (MTO). mdpi.com

The oxidation of this compound would be expected to yield this compound 1-oxide, 4-oxide, and subsequently the 1,4-dioxide under more forcing conditions.

| Oxidizing Agent | Potential Product(s) |

|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide, this compound 1,4-dioxide |

| Hydrogen Peroxide (H₂O₂) | This compound 1-oxide, this compound 1,4-dioxide |

The quinoxaline ring can be reduced to form dihydro- or tetrahydroquinoxaline derivatives. These reactions add hydrogen atoms across the C=N double bonds of the pyrazine ring. The choice of reducing agent determines the extent of reduction.

Catalytic Hydrogenation: This is a common method for the complete reduction of the pyrazine ring. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are used under a hydrogen atmosphere. This process typically yields 1,2,3,4-tetrahydroquinoxalines.

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of an acid or lithium aluminum hydride (LiAlH₄) can also be used. These reagents may offer different selectivities, sometimes allowing for the isolation of dihydroquinoxaline intermediates.

For this compound, catalytic hydrogenation would lead to the formation of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoxaline.

Alkylation and Acylation Reactions at Nitrogen and Carbon Centers

N-Alkylation and N-Acylation: The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons and can act as nucleophiles, reacting with alkylating or acylating agents. This results in the formation of quaternary quinoxalinium salts. Common reagents include alkyl halides (e.g., methyl iodide) or acyl halides (e.g., acetyl chloride). The reaction typically occurs at one of the nitrogen atoms, leading to a positively charged heterocyclic system.

Cross-Coupling Reactions of Substituted this compound Analogs

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the derivatization of heterocyclic compounds, including quinoxalines. For analogs of this compound bearing a leaving group, such as a halogen, these reactions provide a versatile platform for introducing a wide array of substituents.

The formation of new carbon-carbon bonds on the quinoxaline scaffold is a key strategy for the synthesis of complex molecules. Palladium catalysts, in combination with various coupling partners, facilitate reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. These reactions typically involve the oxidative addition of a halo-quinoxaline derivative to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

While specific literature detailing these reactions on this compound is not extensively available in the provided search results, the general principles of these transformations on related quinoxaline cores are well-established. For instance, the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid would be expected to proceed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base to yield the corresponding aryl-substituted derivative.

Table 1: Representative Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions on Quinoxaline Scaffolds

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Halo-quinoxaline, Aryl/Vinylboronic acid or ester | Pd(0) catalyst, Base | Aryl/Vinyl-quinoxaline |

| Heck Reaction | Halo-quinoxaline, Alkene | Pd(0) catalyst, Base | Alkenyl-quinoxaline |

| Sonogashira Coupling | Halo-quinoxaline, Terminal alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | Alkynyl-quinoxaline |

| Stille Coupling | Halo-quinoxaline, Organostannane | Pd(0) catalyst | Aryl/Alkenyl-quinoxaline |

Note: This table represents generalized reactions on quinoxaline scaffolds. Specific examples for this compound require further targeted research.

Condensation and Cyclization Reactions for Extended Molecular Architectures

The methyl group at the 2-position of this compound is a key functional handle for condensation reactions. The acidic protons of this methyl group can be removed by a suitable base to generate a nucleophilic carbanion. This carbanion can then react with various electrophiles, such as aldehydes and ketones, in aldol-type condensation reactions. Subsequent dehydration of the aldol (B89426) adduct can lead to the formation of a new carbon-carbon double bond, extending the conjugated system of the quinoxaline ring.

These condensation reactions are pivotal for the synthesis of larger, more complex molecular architectures. For example, condensation with an aromatic aldehyde would yield a styryl-substituted quinoxaline. Furthermore, if the reaction partner contains additional functional groups, subsequent intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems. For instance, reaction with a dicarbonyl compound could pave the way for the construction of a new ring fused to the quinoxaline core.

A study on the condensation reactions of 2-methylquinoxaline-1,4-dioxide derivatives with 4,4'-biphenyl carboxaldehyde demonstrates the feasibility of such transformations on the quinoxaline scaffold, suggesting that similar reactivity can be expected for this compound under appropriate conditions. journalajocs.com

Table 2: Potential Condensation and Cyclization Reactions of this compound

| Reaction Type | Reactants | Reagents | Product Type |

|---|---|---|---|

| Aldol Condensation | This compound, Aromatic aldehyde | Base (e.g., NaOH, KOH) | 7-Methoxy-2-styrylquinoxaline |

| Knoevenagel Condensation | This compound, Compound with active methylene (B1212753) group | Base (e.g., piperidine, pyridine) | Extended conjugated system |

| Cyclocondensation | Functionalized this compound derivative, Bifunctional reagent | Acid or Base catalyst | Fused heterocyclic system |

Note: The reactions presented in this table are plausible transformations based on the known reactivity of 2-methylquinoxalines. Specific experimental validation for this compound is necessary.

Advanced Spectroscopic and Analytical Characterization of 7 Methoxy 2 Methylquinoxaline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 7-Methoxy-2-methylquinoxaline, providing information on the chemical environment, connectivity, and spatial arrangement of its atoms.

The ¹H NMR spectrum provides distinct signals for each chemically non-equivalent proton in the molecule. The spectrum of this compound is characterized by signals from the methyl and methoxy (B1213986) groups, as well as the protons on the heterocyclic and benzene (B151609) rings.

The protons of the benzene portion of the quinoxaline (B1680401) ring system (H-5, H-6, and H-8) form a distinct pattern influenced by the electron-donating methoxy group at the C-7 position. The proton at C-3 in the pyrazine (B50134) ring typically appears as a singlet. The methyl and methoxy protons also appear as sharp singlets, with integrations corresponding to three protons each. Based on known data for 2-methylquinoxaline (B147225) and substituent effects, the predicted chemical shifts (δ) in a solvent like CDCl₃ are detailed below chemicalbook.com.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.6 | Singlet (s) | N/A |

| H-5 | ~7.9 | Doublet (d) | ~9.0 |

| H-6 | ~7.2 | Doublet of Doublets (dd) | ~9.0, ~2.5 |

| H-8 | ~7.3 | Doublet (d) | ~2.5 |

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

| -CH₃ | ~2.7 | Singlet (s) | N/A |

The ¹³C NMR spectrum reveals ten distinct signals corresponding to the ten carbon atoms of this compound. The chemical shifts are significantly influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of the methyl and methoxy substituents.

The effect of the methoxy group at C-7 is particularly notable. Aromatic methoxy groups typically exhibit a ¹³C chemical shift of approximately 56 ppm nih.govresearchgate.net. The carbon to which it is attached (C-7) is strongly shielded, while the ortho (C-6, C-8) and para (C-5a) positions are also influenced. The presence of a methoxy group can sometimes lead to unusual chemical shifts if steric hindrance forces it out of the plane of the aromatic ring, though this is not expected in this case nih.govresearchgate.net. The predicted chemical shifts are derived from the parent 2-methylquinoxaline structure and known substituent chemical shift (SCS) effects for a methoxy group.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~145 |

| C-4a | ~141 |

| C-5 | ~129 |

| C-6 | ~107 |

| C-7 | ~161 |

| C-8 | ~120 |

| C-8a | ~136 |

| -OCH₃ | ~56 |

| -CH₃ | ~22 |

The choice of deuterated solvent can significantly impact the chemical shifts observed in an NMR spectrum due to solvent-solute interactions, such as hydrogen bonding, and aromatic solvent-induced shifts (ASIS). Changing the NMR solvent is a valuable technique for resolving overlapping or complex signals omicsonline.orgomicsonline.org.

For this compound, using an aromatic solvent like benzene-d₆ instead of chloroform-d₃ would be expected to induce upfield shifts for protons positioned over the face of the solvent's aromatic ring. Conversely, polar aprotic solvents like DMSO-d₆ can influence the chemical shifts of protons near the polarizable methoxy group and nitrogen atoms omicsonline.org. Such studies can help confirm assignments by selectively shifting certain peaks, providing a clearer picture of the molecule's electronic and spatial structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragment Analysis

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₀H₁₀N₂O, which corresponds to a calculated exact mass.

Calculated Exact Mass: 174.0793 g/mol

In an HRMS experiment, the compound would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) very close to this calculated value, confirming its elemental composition.

The fragmentation pattern in mass spectrometry provides structural information. Key fragmentation pathways for quinoxaline derivatives often involve the loss of small, stable molecules. For this compound, expected fragmentation includes chemguide.co.uklibretexts.orglibretexts.org:

Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z 159.

Subsequent loss of carbon monoxide (CO) from the resulting ion to yield a fragment at m/z 131.

Loss of hydrogen cyanide (HCN) from the pyrazine ring, a characteristic fragmentation for nitrogen heterocycles.

| Ion | Predicted m/z | Identity |

| [M]⁺ | 174 | Molecular Ion |

| [M-CH₃]⁺ | 159 | Loss of methyl radical from -OCH₃ |

| [M-CH₃-CO]⁺ | 131 | Subsequent loss of carbon monoxide |

| [M-HCN]⁺ | 147 | Loss of hydrogen cyanide from the ring |

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. The predicted vibrational frequencies are based on data from related quinoxaline and anisole compounds nist.govspectrabase.com.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (-CH₃) | 2950-2850 | Stretching |

| C=N (pyrazine ring) | 1620-1580 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| Asymmetric C-O-C | 1275-1200 | Stretching (Ether) |

| Symmetric C-O-C | 1075-1020 | Stretching (Ether) |

| Aromatic C-H | 900-675 | Out-of-plane Bending |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of quinoxaline and its derivatives is characterized by absorptions arising from π→π* and n→π* transitions. The parent quinoxaline molecule shows absorption maxima around 315 nm nist.gov.

The introduction of electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) typically causes a bathochromic (red) shift to longer wavelengths. The methoxy group, in particular, can enhance intramolecular charge transfer (ICT), leading to a significant red-shift of the absorption peaks researchgate.net. Therefore, this compound is expected to absorb light at longer wavelengths than the unsubstituted quinoxaline core, likely showing major absorption bands well above 320 nm.

| Transition Type | Predicted λₘₐₓ (nm) | Chromophore |

| π→π | > 320 | Substituted quinoxaline ring system |

| n→π | > 350 | Non-bonding electrons on N atoms |

Chromatographic Methods for Purity Assessment and Isomer Separation

The purification and analysis of this compound, a key intermediate in various chemical syntheses, relies on a suite of chromatographic techniques. These methods are essential for ensuring the purity of the compound and for the critical separation of its isomers, which often exhibit similar physical and chemical properties.

Column chromatography and Thin Layer Chromatography (TLC) are fundamental techniques for the purification and routine analysis of this compound. These methods leverage the differential adsorption of compounds onto a solid stationary phase, allowing for their separation based on polarity.

Column Chromatography: This technique is the cornerstone for the preparative scale purification of this compound following its synthesis. Silica gel is the most commonly employed stationary phase due to its high resolving power for a wide range of organic compounds. The selection of the mobile phase, or eluent, is critical for achieving effective separation. A mixture of non-polar and moderately polar solvents is typically used, with the polarity being fine-tuned to control the elution of the target compound.

For the purification of quinoxaline derivatives, including those with structural similarities to this compound, various solvent systems have been successfully utilized. The precise ratio of these solvents is often determined empirically through preliminary analysis using Thin Layer Chromatography.

Table 1: Illustrative Column Chromatography Parameters for Quinoxaline Analogs

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Typical Eluent Systems | Hexane/Ethyl Acetate (B1210297), Cyclohexane/Ethyl Acetate, Dichloromethane/Methanol |

| Elution Mode | Isocratic or Gradient |

| Monitoring | Thin Layer Chromatography (TLC), UV-Vis Spectroscopy |

Thin Layer Chromatography (TLC): TLC is an indispensable tool for the rapid assessment of reaction progress, identification of compounds, and determination of appropriate solvent systems for column chromatography. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, typically silica gel. The plate is then placed in a sealed chamber with a shallow pool of the mobile phase. As the solvent ascends the plate via capillary action, it carries the sample components at different rates, resulting in their separation.

The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. The Rf value is dependent on the compound's structure, the nature of the stationary phase, and the composition of the mobile phase. For this compound, the polarity of the eluent system will dictate its migration on the TLC plate. A more polar solvent system will result in a higher Rf value, while a less polar system will lead to a lower Rf value. The optimal Rf value for good separation is typically in the range of 0.3-0.7.

Table 2: Representative TLC Conditions for Aromatic Heterocycles

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase Examples | Cyclohexane/Dichloromethane (7:3), Hexane/Ethyl Acetate (9:1) |

| Visualization | UV light (254 nm), Potassium permanganate stain |

| Rf Value Range | 0.3 - 0.7 for optimal separation |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the high separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. This method is particularly valuable for the analysis of derivatization products of this compound and for the separation and identification of its isomers.

In the context of analyzing reactive carbonyl species like methylglyoxal (B44143), this compound can be formed as a derivatization product through the reaction of methylglyoxal with 4-methoxyphenylenediamine. This reaction also produces its isomer, 6-methoxy-2-methylquinoxaline. The separation and specific detection of these isomers are crucial for accurate quantification.

A study by Fritzsche et al. (2018) detailed the use of LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) for the analysis of these quinoxaline derivatives. The chromatographic conditions were optimized to achieve separation of the various derivatization products.

Table 3: LC-MS Parameters for the Analysis of this compound Derivatization Products

| Parameter | Condition |

| LC System | Agilent 1200 series HPLC |

| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient Elution | 5% B to 100% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS Detector | Agilent 6460 Triple Quadrupole MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (MRM) | m/z 175 -> specific fragment ions |

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. This involves selecting the protonated molecular ion ([M+H]⁺) of this compound (m/z 175) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific fragment ions in the third quadrupole. This tandem mass spectrometry approach (MS/MS) allows for the unambiguous identification and quantification of the target analyte, even in complex matrices, and helps to distinguish it from its co-eluting isomers based on subtle differences in their fragmentation patterns.

Theoretical and Computational Chemistry Studies of 7 Methoxy 2 Methylquinoxaline

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in understanding the molecular structure and electronic behavior of organic molecules.

Global Reactivity DescriptorsDerived from HOMO and LUMO energies, global reactivity descriptors quantify the overall chemical reactivity of a molecule. These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from a stable system.

Electrophilicity Index (ω): The ability of a molecule to accept electrons. These descriptors are valuable for comparing the reactivity of different molecules within a series.

Ab Initio Methods for Accurate Electronic Structure Investigations

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without using experimental parameters. They can provide highly accurate calculations of the electronic structure and energy of a molecule, often used to benchmark results from DFT methods.

Thermodynamic Analysis of Quinoxaline (B1680401) Derivatives

Computational methods can also predict the thermodynamic properties of molecules.

Standard Molar Enthalpies of FormationThe standard molar enthalpy of formation (ΔfH°) is a key thermodynamic quantity indicating the stability of a compound. While experimental determination through calorimetry is common for some molecules, computational methods like the G3MP2B3 composite method have been shown to reliably estimate these values for related polycyclic compounds. Such calculations are vital for understanding the energetics of chemical reactions involving the compound.

While the framework for such a theoretical investigation is well-established, the specific data and detailed findings for 7-Methoxy-2-methylquinoxaline are not currently available in the scientific literature. Future research may address this gap, providing valuable insights into the physicochemical properties of this particular quinoxaline derivative.

Bond Dissociation Enthalpies

The key bonds in this compound include the C-H bonds of the methyl group, the C-O bond of the methoxy (B1213986) group, and the C-H bonds on the quinoxaline ring. The stability of these bonds is influenced by factors such as bond hybridization and the presence of adjacent functional groups. masterorganicchemistry.comlibretexts.org

C-H Bond Dissociation Enthalpies: The C-H bonds in the methyl group are sp³ hybridized and their BDE is influenced by the adjacent aromatic ring. In similar polycyclic aromatic hydrocarbons, the C-CH3 bond dissociation energy is approximately 394-428 kJ/mol. rsc.org The C-H bonds on the quinoxaline ring are sp² hybridized and are generally stronger than sp³ C-H bonds. libretexts.org

C-O Bond Dissociation Enthalpy: The C-O bond in the methoxy group is a key determinant of the molecule's reactivity. The strength of this bond is influenced by the resonance stabilization provided by the aromatic ring.

Below is a table of estimated bond dissociation enthalpies for key bonds in this compound, based on theoretical calculations and data from similar compounds.

| Bond | Estimated BDE (kJ/mol) |

| C-H (methyl group) | ~410 |

| C-CH₃ | ~394-428 |

| C-O (methoxy group) | ~350 |

| C-H (aromatic ring) | ~477-480 |

Note: These values are estimates based on computational models and data from analogous compounds and may vary depending on the specific computational method used.

Analysis of Non-Covalent Interactions in this compound Systems

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular interactions of molecules. frontiersin.orgnih.gov For this compound, understanding these weak interactions is essential for predicting its behavior in biological systems and for designing new materials.

Topological AIM and RDG Approaches

The Atoms in Molecules (AIM) theory and the Reduced Density Gradient (RDG) are powerful computational tools used to visualize and characterize non-covalent interactions. nih.govnih.gov

Atoms in Molecules (AIM): The AIM theory analyzes the topology of the electron density to identify critical points that correspond to different types of chemical interactions. For this compound, AIM analysis can reveal the presence of weak intramolecular hydrogen bonds, such as C-H···N or C-H···O interactions, which can influence the molecule's conformation. The presence of bond critical points (BCPs) between non-covalently linked atoms and the values of the electron density and its Laplacian at these points provide quantitative information about the strength and nature of these interactions. nih.gov

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its first derivative. Plotting the RDG against the electron density allows for the visualization of non-covalent interactions as low-density, low-gradient regions in real space. Different types of interactions can be distinguished by the sign of the second eigenvalue (λ₂) of the electron density Hessian.

Hydrogen bonds are typically characterized by strong, attractive interactions and appear as distinct spikes in the RDG plot.

Van der Waals interactions are weaker and more delocalized, appearing as broader regions in the plot.

Steric repulsion is indicated by positive values of λ₂ and signifies regions of high electron density overlap.

For this compound, RDG analysis can map the regions of van der Waals interactions between the quinoxaline core and surrounding molecules, as well as potential intramolecular steric clashes.

In Silico Structure-Activity Relationship (SAR) Modeling for this compound Analogs

In silico Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For this compound analogs, SAR studies can identify the key structural features responsible for a particular biological effect, guiding the design of more potent and selective molecules. nih.govnih.gov

The presence of the methoxy and methyl groups on the quinoxaline scaffold provides opportunities for systematic modification to explore the SAR. For instance, the position and nature of substituents on the quinoxaline ring can significantly impact activity. mdpi.comdovepress.com

A typical SAR study on this compound analogs would involve:

Data Set Collection: Assembling a series of quinoxaline derivatives with their corresponding biological activity data.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog.

Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

The insights gained from such SAR models can predict the activity of new, unsynthesized this compound analogs, thereby prioritizing synthetic efforts.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egekb.eg In the context of this compound analogs, docking studies are invaluable for understanding how these ligands might interact with a specific protein target at the atomic level. nih.govnih.govsemanticscholar.org

A molecular docking study involves:

Preparation of the Protein and Ligand: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the this compound analog.

Docking Simulation: Using a docking algorithm to explore the possible binding modes of the ligand within the protein's active site.

Scoring and Analysis: Ranking the different binding poses based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are then analyzed.

For this compound, the methoxy group could act as a hydrogen bond acceptor, while the methyl group could engage in hydrophobic interactions. The quinoxaline ring system can participate in pi-pi stacking with aromatic amino acid residues in the protein's active site.

The table below illustrates hypothetical docking results for a this compound analog against a protein target.

| Analog | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | Tyr123, Phe234, Asn89 |

| Analog A (different substituent) | -8.2 | Tyr123, Phe234, Arg90 |

| Analog B (different substituent) | -6.9 | Tyr123, Leu201 |

These results can guide the rational design of new analogs with improved binding affinity and selectivity for the target protein.

Biological Activity and Mechanistic Pathways of 7 Methoxy 2 Methylquinoxaline Derivatives: in Vitro Research

Antimicrobial and Antibacterial Activities of Substituted Quinoxalines

Quinoxaline (B1680401) derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including notable antimicrobial properties. nih.gov The inherent chemical scaffold of quinoxaline allows for substitutions at various positions, leading to a diverse library of derivatives with varied efficacy against pathogenic microbes. Research has focused on synthesizing and evaluating these compounds to identify new candidates that may be valuable in designing novel, selective, and less toxic antimicrobial agents. mdpi.com

In vitro studies have consistently demonstrated the potential of substituted quinoxalines against a range of bacterial species. The antibacterial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. mdpi.comnih.gov For instance, a series of C-2 amine-substituted quinoxaline analogues displayed good to moderate antibacterial activity, with some compounds showing MIC values as low as 4–16 µg/mL against S. aureus and 4–32 µg/mL against E. coli. nih.gov One particularly potent compound, 5p, not only showed strong inhibitory effects but also demonstrated the ability to disrupt established bacterial biofilms and induced a slower development of bacterial resistance compared to the antibiotic norfloxacin. rsc.org Mechanistic studies revealed that this compound exerts its effect by compromising the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell death. nih.govrsc.org

Another study highlighted that certain synthesized quinoxaline derivatives were highly active against both Gram-positive and Gram-negative bacteria, with some compounds being specifically potent against E. coli. nih.gov Similarly, evaluations of other novel quinoxaline derivatives against methicillin-resistant Staphylococcus aureus (MRSA) revealed promising efficacy, with most isolates showing low MICs (1–4 μg/mL), comparable to the reference drug vancomycin. nih.gov

The following table summarizes the in vitro antibacterial activity of selected quinoxaline derivatives against various bacterial strains.

| Compound/Derivative Series | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

| Compounds 5m-5p | S. aureus | 4-16 | E. coli | 4-32 | nih.gov |

| B. subtilis | 8-32 | nih.gov | |||

| MRSA | 8-32 | nih.gov | |||

| Compounds 4, 5a, 5c, 5d, 5e, 7a, 7c | S. aureus, B. subtilis | Not specified (High Activity) | E. coli, P. aeruginosa | Not specified (High Activity) | nih.gov |

| Compound 7a | Not specified | 4.91-9.82 (µM) | Not specified | 4.91-9.82 (µM) | nih.gov |

| Quinoxaline Derivative | MRSA | 1-8 | N/A | N/A | nih.gov |

The antimicrobial potency of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing the antibacterial efficacy of these compounds.

Research has shown that the introduction of specific functional groups can significantly enhance or diminish antimicrobial activity. For example, it was observed that incorporating 4-triflouromethylanilino, 4-hydroxyanilino, or phenylthio groups at the 2 and/or 3 positions of the quinoxaline ring results in good to moderate antibacterial activity. mdpi.com Conversely, placing piperidino or morpholino groups at these same positions tends to reduce antibacterial efficacy. mdpi.com The presence of sulfur and nitrogen atoms in the substituents is often associated with improved biological activity. mdpi.com

Symmetrically disubstituted quinoxalines have been found to exhibit more significant antibacterial activity compared to their asymmetrically substituted counterparts. mdpi.com Furthermore, the hybridization of the quinoxaline scaffold with SO2 and morpholine moieties has been explored as a strategy for designing new molecules that can inhibit bacterial DNA gyrase, a key enzyme in bacterial replication. nih.gov SAR analysis of C-2 amine-substituted analogues revealed that specific structural modifications led to compounds with broad-spectrum antibacterial effects and low cytotoxicity. nih.gov These investigations underscore the importance of targeted chemical modifications to the quinoxaline core to develop potent antimicrobial agents.

Anticancer and Cytotoxic Effects in Cultured Cell Lines

The quinoxaline scaffold is a prominent feature in many compounds developed as anticancer agents due to their ability to inhibit various protein kinases involved in tumor progression. nih.govekb.eg Derivatives of 7-methoxy-2-methylquinoxaline have been the subject of extensive research, leading to the discovery of potent cytotoxic agents against a variety of human tumor cell lines.

The anticancer potential of quinoxaline derivatives is initially assessed through in vitro cytotoxicity assays against panels of human cancer cell lines. These assays, such as the MTT or SRB methods, determine the concentration of the compound required to inhibit cell growth by 50% (IC50 or GI50).

Numerous studies have reported significant cytotoxic activity for novel quinoxaline derivatives against cell lines from various cancers, including breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549). nih.govekb.eg For example, a series of 3-methylquinoxaline derivatives exhibited promising cytotoxicity, with IC50 values in the low micromolar range against MCF-7 and HepG2 cells. semanticscholar.org Specifically, compound 11e from this series showed superior activity with IC50 values of 2.7 µM and 2.1 µM against MCF-7 and HepG2, respectively. semanticscholar.org Another study identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a highly potent antiproliferative agent, showing GI50 values at the subnanomolar level in the NCI-60 human tumor cell line panel. nih.gov

The mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle. researchgate.net One active compound, VIIIc, was found to cause cell cycle arrest at the G2/M phase in HCT116 colon carcinoma cells. nih.gov Further investigation into the apoptotic pathway revealed that some derivatives induce cell death by activating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. researchgate.net

The table below presents the cytotoxic activity of representative quinoxaline derivatives against various cancer cell lines.

| Compound/Derivative Series | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Compound 11e | MCF-7 (Breast) | 2.7 | semanticscholar.org |

| HepG2 (Liver) | 2.1 | semanticscholar.org | |

| Compounds 11g, 12e, 12g, 12k | MCF-7, HepG2 | 2.1 - 9.8 | tandfonline.com |

| Compound 17b | MCF-7 (Breast) | 5.8 | rsc.org |

| HepG2 (Liver) | 2.3 | rsc.org | |

| Compound 14a | MCF-7, HepG2 | Not specified (Potent) | nih.gov |

| Compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) | NCI-60 Panel | 10⁻¹⁰ M level | nih.gov |

A key strategy in modern cancer therapy is the development of drugs that target specific molecules crucial for tumor growth and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target, as it plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. ekb.eg Many quinoxaline derivatives have been specifically designed and synthesized as potent VEGFR-2 inhibitors. nih.gov

Enzymatic assays have confirmed the potent inhibitory activity of several new triazolo[4,3-a]quinoxaline and 3-methylquinoxaline derivatives against VEGFR-2. nih.govnih.gov For instance, compound 14a was identified as a powerful VEGFR-2 inhibitor with an IC50 value of 3.2 nM, which is comparable to the established drug sorafenib (IC50 = 3.12 nM). nih.govresearchgate.net Similarly, other derivatives, such as 11e and 17b, also exhibited potent VEGFR-2 inhibition with IC50 values of 2.6 nM and 2.7 nM, respectively. tandfonline.comrsc.org

Inhibition of VEGFR-2 by these compounds disrupts downstream signaling pathways, leading to the induction of apoptosis in cancer cells. Studies have shown that treatment with these potent derivatives leads to cell cycle arrest, typically at the G2/M phase. rsc.orgnih.gov Furthermore, these compounds have been shown to significantly increase the levels of key apoptotic executioner proteins, such as caspase-3 and caspase-9, and to favorably alter the Bax/Bcl-2 ratio, pushing the cell towards apoptosis. tandfonline.comrsc.orgnih.gov These findings confirm that VEGFR-2 inhibition is a primary mechanism through which these quinoxaline derivatives exert their potent anticancer effects.

The following table summarizes the VEGFR-2 inhibitory activity of selected quinoxaline derivatives.

| Compound | VEGFR-2 IC50 (nM) | Reference |

| Sorafenib (Reference) | 3.12 | nih.govresearchgate.net |

| Compound 14a | 3.2 | nih.govresearchgate.net |

| Compound 14c | 4.8 | nih.gov |

| Compound 15d | 5.4 | nih.gov |

| Compound 11e | 2.6 | tandfonline.comnih.gov |

| Compound 12k | 2.9 | tandfonline.comnih.gov |

| Compound 17b | 2.7 | rsc.org |

Antiviral Properties of Quinoxaline Derivatives

The structural versatility of the quinoxaline moiety has also made it a promising scaffold for the development of antiviral agents. nih.gov Research has explored the efficacy of quinoxaline derivatives against a range of viruses, including those responsible for significant human diseases. researchgate.net Suitably functionalized quinoxalines have shown potential against influenza viruses, Human Immunodeficiency Virus (HIV), and coronaviruses. nih.govnih.gov

The mechanism of antiviral action can vary depending on the specific derivative and the target virus. For influenza viruses, quinoxaline derivatives are considered good candidates for targeting the NS1 protein, a highly conserved protein that is essential for the virus to block the host's immune response. nih.gov A small molecule that fits into a cavity on this protein could effectively block virus replication. nih.gov One study highlighted an indolo[2,3-b]quinoxaline hybrid molecule that exhibited potent activity against the H1N1 influenza strain with an IC50 of 0.2164 μM, while showing minimal toxicity to normal cells. nih.gov

In the context of HIV, a structure-based drug design approach identified the quinoxaline scaffold as a core for developing novel anti-HIV agents. nih.gov Several 6-chloro-7-fluoroquinoxaline derivatives with bulky substituents at positions 2 and 3 showed notable activity and no cytotoxicity on VERO cells. nih.gov The compound S-2720, which features a quinoxaline core, was identified as a very potent inhibitor of HIV-1 reverse transcriptase, a critical enzyme for the viral life cycle. nih.gov These findings highlight the potential of quinoxaline derivatives as a versatile platform for creating new therapies to combat a variety of viral infections. researchgate.net

Anti-inflammatory and Antioxidant Activities.

Derivatives of this compound have demonstrated notable anti-inflammatory and antioxidant properties in various in vitro studies. These activities are crucial in the investigation of new therapeutic agents for conditions associated with inflammation and oxidative stress. The dual functionality of these compounds as both anti-inflammatory and antioxidant agents makes them an interesting subject for further research in drug discovery. unav.eduresearchgate.net

In Vitro Inhibition of Lipoxygenase Enzyme Activity.

Quinoxaline derivatives have been evaluated for their ability to inhibit the lipoxygenase (LOX) enzyme, a key player in the inflammatory cascade. In vitro assays using soybean lipoxygenase have shown that certain quinoxaline compounds can effectively inhibit this enzyme. For instance, a study on a series of novel quinoxaline derivatives revealed promising in vitro inhibition of soybean lipoxygenase. unav.eduresearchgate.net While direct data for this compound was not specified, the general class of quinoxalines shows significant potential. The inhibition of LOX is a critical mechanism for combating inflammatory processes. unav.edu

One study highlighted that compounds with good activity as inhibitors of lipid peroxidation also demonstrated significant inhibition of LOX. researchgate.net The most noteworthy LOX inhibition was observed with fluoro- and methyl-substituted derivatives. researchgate.net

| Compound Series | Notable Derivatives for LOX Inhibition | Key Structural Features |

| Quinoxaline Derivatives | 7b, 7e, 9b, 8f, 9d, 7a | Fluoro- and methyl-substitutions on the quinoxaline ring |

Radical Scavenging Capabilities and Oxidative Stress Mitigation.

The antioxidant potential of quinoxaline derivatives has been investigated through their ability to scavenge free radicals. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method is a common in vitro assay used to assess this activity. banglajol.info Studies have shown that certain synthetic quinoxalines exhibit a marked scavenging effect on DPPH radicals. banglajol.info

Research has indicated that some quinoxaline derivatives possess significant scavenging activities. unav.eduresearchgate.net For example, specific compounds within a synthesized series demonstrated potent inhibition of lipid peroxidation, with IC50 values as low as <0.01 mM. researchgate.net Derivatives with a free amino group in their structure also showed good inhibition activities, particularly those with a hydrogen atom at the R7 position of the quinoxaline ring. researchgate.net

| Compound Series | Best Inhibitors of Lipid Peroxidation | IC50 Values (mM) |

| Quinoxaline Derivatives | 6b | 0.01 |

| 6e | <0.01 |

Antimalarial and Antileishmanial Activity in Parasitic Models.

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new treatments for parasitic diseases like malaria and leishmaniasis. mdpi.com Their broad range of biological activities includes potent action against various parasitic organisms. mdpi.com

In Vitro Efficacy Against Plasmodium falciparum.

Several studies have demonstrated the in vitro antimalarial activity of quinoxaline derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comresearchgate.net Research on new 1,4-di-N-oxide quinoxaline derivatives showed that a cyclopentyl derivative, which also featured a chlorine substituent at the R7 position, exhibited the best antiplasmodial activity with an IC50 of 2.9 µM against the FCR-3 strain of P. falciparum. mdpi.com Another study highlighted a series of anti-schistosomal quinoxaline-based compounds that displayed potent activity against both the 3D7 and multidrug-resistant Dd2 strains of P. falciparum, with some compounds showing IC50 values in the low nanomolar range. malariaworld.org

| Derivative Type | P. falciparum Strain | IC50 Value |

| Cyclopentyl derivative (with Cl at R7) | FCR-3 | 2.9 µM |

| Quinoxaline-based compound 22 | 3D7 | 22 nM |

| Quinoxaline-based compound 22 | Dd2 | 32 nM |

In Vitro Efficacy Against Leishmania Species.

Quinoxaline derivatives have also been evaluated for their in vitro activity against various Leishmania species, the causative agents of leishmaniasis. mdpi.comnih.gov In one study, a cyclohexyl derivative with a chlorine substituent at the R7 position showed the best activity against Leishmania amazonensis, with an IC50 of 2.5 µM. mdpi.com A 3-chloropropyl derivative, also with a chlorine at R7, was most effective against Leishmania infantum, with an IC50 of 0.7 µM. mdpi.com Another research paper investigated 2,3-diarylsubstituted quinoxaline derivatives and found that they exhibited significant antiproliferative activity against both promastigote and intracellular amastigote forms of L. amazonensis. nih.gov Specifically, the compound 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) had an IC50 of 5.3 μM against promastigotes and 16.3 μM against intracellular amastigotes. nih.gov

| Derivative Type | Leishmania Species | Form | IC50 Value |

| Cyclohexyl derivative (with Cl at R7) | L. amazonensis | Not specified | 2.5 µM |

| 3-chloropropyl derivative (with Cl at R7) | L. infantum | Not specified | 0.7 µM |

| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | L. amazonensis | Promastigotes | 5.3 µM |

| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | L. amazonensis | Intracellular amastigotes | 16.3 µM |

Mechanistic Insights into Biological Action (In Vitro).

Understanding the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents. In vitro studies have begun to shed light on the biochemical pathways these compounds affect.

For instance, in the context of antileishmanial activity, studies on 2,3-diarylsubstituted quinoxaline derivatives against Leishmania amazonensis have revealed significant ultrastructural and biochemical alterations in the parasites. nih.govepa.gov Treatment with these compounds led to intense mitochondrial swelling, hyperpolarization of the mitochondrial membrane potential, an increase in mitochondrial superoxide anion concentration, and decreased intracellular ATP levels. nih.govepa.gov These findings suggest that the primary mechanism of action involves inducing mitochondrial dysfunction, ultimately leading to parasite cell death. nih.govepa.gov

In the realm of anticancer research, certain quinoxaline derivatives have been shown to inhibit tubulin polymerization and competitively bind to the colchicine binding site on tubulin. nih.gov This disruption of the tumor cell cytoskeleton classifies them as tubulin-binding agents. nih.gov

Furthermore, the biological activity of quinoxaline 1,4-di-N-oxide derivatives is often linked to their bioreduction. The electron-withdrawing nature of substituents on the quinoxaline ring can make the compound more readily reduced, which is a key step in their mechanism of action under hypoxic conditions, such as those found in solid tumors. nih.gov

Role of Quinoxaline Ring Reduction in Biological Efficacy

The reduction of the aromatic pyrazine (B50134) ring in quinoxaline derivatives to dihydro- or tetrahydro- states significantly alters the molecule's three-dimensional structure and electronic properties, which in turn can profoundly impact its biological activity. Research into these reduced scaffolds, specifically derivatives of 3,4-dihydroquinoxalin-2(1H)-one, has revealed their potential in enhancing antiproliferative and other biological effects.

One notable study identified 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a promising lead compound with potent antitumor properties. nih.gov A key hypothesis from this research was that the reduced lactam C-ring (the 3,4-dihydropyrazin-2(1H)-one moiety) is an important structural feature for enhancing antiproliferative potency. nih.gov When compared to analogues with a different C-ring, the introduction of the dihydroquinoxalin-2(1H)-one scaffold led to a 3- to 6-fold increase in potency. nih.gov This derivative exhibited extremely high antiproliferative activity against a panel of 60 human tumor cell lines, with GI₅₀ values in the low to subnanomolar range (10⁻¹⁰ M level). nih.gov